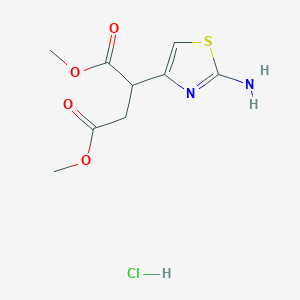
3-Methoxy-3-methylazetidine
Übersicht
Beschreibung
3-Methoxy-3-methylazetidine is a chemical compound with the molecular formula C5H11NO . It is often used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-methylazetidine can be represented by the InChI code: 1S/C5H11NO.ClH/c1-5(7-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H . The exact mass of the molecule is 137.06100 .Physical And Chemical Properties Analysis
3-Methoxy-3-methylazetidine is a solid at room temperature . It has a molecular weight of 137.61 g/mol . The compound has a density of 0.9±0.1 g/cm3 and a boiling point of 103.4±33.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 3-Methoxy-3-methylazetidine has been synthesized through a unique aziridine to azetidine rearrangement, demonstrating the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. This finding contrasts with the reactivity of closely related N-alkylidene-(2,3-dibromopropyl)amines, providing new insights into reaction mechanisms and potential applications in organic chemistry (Stankovic et al., 2011).
Pharmacology and Drug Design
- 3-Methoxy-3-methylazetidine is related to compounds studied for pharmacological interactions, such as in the context of MDMA and paroxetine interactions. Although not directly about 3-Methoxy-3-methylazetidine, this research highlights the broader chemical family's relevance in pharmacological studies (Farré et al., 2007).
Neuroscience Research
- The compound has been referenced in studies related to neurochemistry, particularly in the measurement of 3‐methoxy‐4‐hydroxyphenylglycol (MHPG) in the brain. This research can provide indirect insights into the neurochemical pathways and reactions in which similar compounds may be involved (Heal, Prow, & Buckett, 1989).
Glycosidase Inhibition
- In the context of glycosidase inhibition, derivatives of azetidine, such as 3-hydroxy-N-methylazetidine-2-carboxylic acid synthesized from d-glucose, have shown significant inhibitory activity against specific enzymes. This suggests potential applications of similar compounds in enzyme inhibition and medicinal chemistry (Lawande et al., 2015).
Cancer Research
- Compounds related to 3-Methoxy-3-methylazetidine have been explored as potential inhibitors of DNA repair enzymes in cancer treatment, highlighting the importance of this chemical class in the development of new anticancer agents (Griffin et al., 1998).
Insecticide Research
- Research on similar oxazolidines in the metabolism within plants and insects highlights the potential application of 3-Methoxy-3-methylazetidine and its derivatives in agricultural and pest control sectors (Fukuto, Shrivastava, & Black, 1972).
Autoimmune Disease Treatment
- Compounds structurally related to 3-Methoxy-3-methylazetidine, such as sphingosine-1-phosphate (S1P) receptor agonists, have been discovered for treating autoimmune diseases, suggesting potential therapeutic applications (Kurata et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-methoxy-3-methylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOJPCZZYNBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677289 | |
| Record name | 3-Methoxy-3-methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylazetidine | |
CAS RN |
877665-31-1 | |
| Record name | 3-Methoxy-3-methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)







![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)
